5-クロロインドリン

概要

説明

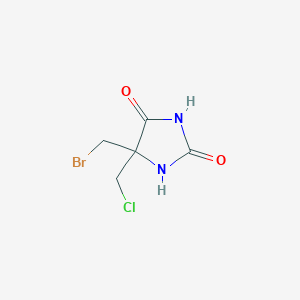

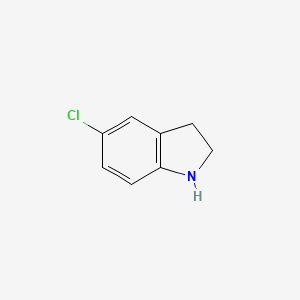

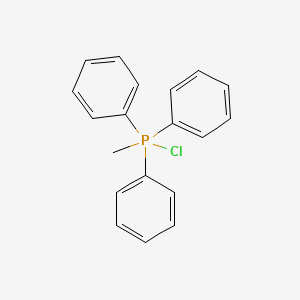

5-Chloroindoline is a chemical compound with the empirical formula C8H8ClN . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 5-Chloroindoline consists of 8 carbon atoms, 8 hydrogen atoms, and 1 nitrogen atom, along with a chlorine atom . The molecular weight of this compound is 153.61 .Chemical Reactions Analysis

While specific chemical reactions involving 5-Chloroindoline were not found in the available resources, it’s worth noting that indoline derivatives, in general, are known to participate in a wide variety of synthetic reactions .Physical And Chemical Properties Analysis

5-Chloroindoline is a solid substance . It has a molecular weight of 153.61 . The density is predicted to be 1.214±0.06 g/cm3 .科学的研究の応用

抗菌活性

5-クロロインドリンは、顕著な抗菌活性を示す一連の誘導体の合成に使用されてきました . これらの化合物は、抗菌および抗真菌活性の可能性についてスクリーニングされ、そのうちのいくつかは著しく有意な活性を示しました .

抗結核活性

5-クロロインドリンを含むイサチン誘導体は、強力な抗結核活性を有することがわかりました . これは、それらを結核の新しい治療法の開発における貴重なリソースにします。

抗痙攣活性

5-クロロインドリンは、抗痙攣作用でも知られています . これは、新しい抗痙攣薬の開発のための潜在的な候補となります。

抗癌活性

5-クロロインドリンとその誘導体は、抗癌特性について研究されてきました . インドリン構造は、膨大な数の天然物に存在し、インドリンを含む薬物は、抗腫瘍など、より多くの疾患治療の側面で重要な役割を果たしてきました .

抗酸化活性

5-クロロインドリンを含むイサチン誘導体は、強力な抗酸化活性を有することがわかりました . これは、それらを酸化ストレスによって引き起こされる疾患の治療に潜在的に有用なものにします。

心臓血管疾患治療

血液中の高コレステロールは、アテローム性動脈硬化症などの心臓血管疾患の主な原因の1つです。 5-クロロインドリンを含む新規インドリン誘導体は合成され、血液中のコレステロールを低下させる強力な効果を示しました .

界面活性剤合成

5-クロロインドリンは、新規カチオン性界面活性剤の合成に使用されてきました . この界面活性剤は、5-クロロ-1H-インドール-2,3-ジオンを相間移動触媒条件下でアルキル化反応させ、アセトン溶液中でトリメチルアミンで四級化することにより合成されました .

抗炎症および鎮痛薬

5-クロロインドリンを含むインドリン構造は、薬効のある天然および合成化合物に一般的に見られ、現在、抗炎症および鎮痛薬などのさまざまな薬剤の基本骨格として利用され始めています .

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of 5-Chloroindoline is the DNA polymerase III β subunit, also known as the bacterial sliding clamp . This protein plays a central role in DNA replication and serves as a protein-protein interaction hub with a common binding pocket to recognize linear motifs in the partner proteins .

Mode of Action

It is known that indole derivatives, which include 5-chloroindoline, have a wide spectrum of activities such as antibacterial, antifungal, antitubercular, anticonvulsant, anticancer, and antioxidant . They operate by forming a covalent adduct with membrane-bound bacterial transpeptidases, which are also known as penicillin binding proteins (PBPs), involved in the biosynthesis of cell wall .

Biochemical Pathways

Indole derivatives, including 5-Chloroindoline, affect various biochemical pathways. For instance, they are involved in the shikimate pathway for the biosynthesis of indoles . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Result of Action

The result of 5-Chloroindoline’s action is its potential antimicrobial activity. A series of 5-Chloroindoline derivatives were synthesized and screened for possible antibacterial and antifungal activity . Some of these compounds showed substantially significant activity .

生化学分析

Biochemical Properties

The biochemical properties of 5-Chloroindoline are not fully understood due to the limited research available. As an indole derivative, it may interact with various enzymes, proteins, and other biomolecules. Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Cellular Effects

Some indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Chloroindoline may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of 5-Chloroindoline in laboratory settings. The stability, degradation, and long-term effects on cellular function of indole derivatives have been studied in various in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 5-Chloroindoline at different dosages in animal models have not been reported. The dosage effects of indole derivatives have been studied in various animal models .

Metabolic Pathways

Indole derivatives are involved in various metabolic pathways .

Transport and Distribution

Indole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of proteins can be predicted using tools such as CELLO .

特性

IUPAC Name |

5-chloro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCIVAPEOZDEGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180355 | |

| Record name | 5-Chloroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25658-80-4 | |

| Record name | 5-Chloroindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25658-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloroindoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025658804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloroindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

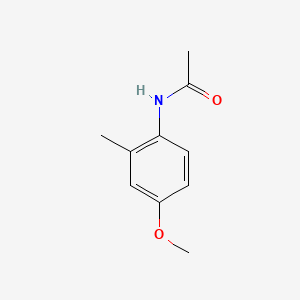

![(S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B1581092.png)